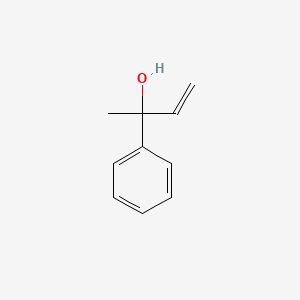

2-Phenylbut-3-en-2-ol

Beschreibung

Eigenschaften

IUPAC Name |

2-phenylbut-3-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-10(2,11)9-7-5-4-6-8-9/h3-8,11H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYWJUOPPCVNFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Phenylbut-3-en-2-ol can be synthesized through the reduction of (E)-4-phenyl-3-buten-2-one using sodium borohydride in ethanol. The reaction is typically carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production methods for this compound often involve similar reduction reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenylbut-3-en-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

Oxidation: Phenylbutanone or phenylbutanal.

Reduction: Phenylbutanol.

Substitution: Various substituted phenylbutenes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Antioxidant and Anti-inflammatory Properties :

-

Enzymatic Reactions :

- The compound has been utilized in enantioselective transesterification processes, demonstrating high enantioselectivity when acted upon by specific biocatalysts. For instance, (E)-4-phenylbut-3-en-2-ol showed excellent results in reactions catalyzed by lipases, yielding optically pure products suitable for pharmaceutical applications .

Flavoring and Fragrance Industry

- Flavoring Agent :

- Perfume Industry :

Case Studies

Wirkmechanismus

The mechanism of action of 2-Phenylbut-3-en-2-ol involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and biological activity. Specific pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

(E)-3-Phenylbut-2-en-1-ol

(E)-4-Phenylbut-3-en-2-ol

- Structure : Secondary alcohol with a phenyl group at C4 and a double bond at C3.

- Stereochemistry : Absolute configuration studies confirm (E)-stereochemistry, critical for enantioselective reactions .

- Biocatalysis: Effective kinetic resolution using lipases (e.g., Pseudomonas cepacia) to achieve enantiopure (R)-acetate .

1-Phenylbut-3-en-2-ol (S-41)

(Z)-4-Phenylbut-3-en-2-ol

- Structure : Stereoisomer of (E)-4-phenylbut-3-en-2-ol with Z-configuration.

- Properties : Distinct gas chromatography retention times and spectral data compared to the E-isomer .

- Key Differences :

- Reactivity: Z-isomers often exhibit lower thermal stability and unique reactivity in cycloaddition reactions.

Data Tables

Table 1: Structural and Physical Properties

Biologische Aktivität

2-Phenylbut-3-en-2-ol, also known as 1-phenyl-3-buten-1-ol, is a compound with notable biological activities owing to its unique structural characteristics. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , featuring an alcohol group and a double bond, which contribute to its reactivity and biological interactions. The compound is typically encountered as a colorless liquid with a boiling point of approximately 228.5 °C.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogenic bacteria. For instance, research demonstrated that extracts containing this compound could inhibit the growth of foodborne pathogens, suggesting its potential as a natural antibacterial agent . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Enzymatic Interactions

The compound has been shown to interact with various enzymes, particularly alcohol dehydrogenases. These interactions are crucial for its metabolism and can influence pharmacokinetics in biological systems . Additionally, studies suggest that this compound may modulate cytochrome P450 enzymes, which are integral to the oxidative metabolism of numerous xenobiotics .

Synthesis

This compound can be synthesized through several methods, including the reaction of allyl acetate with benzaldehyde. This synthetic route is adaptable for laboratory and industrial applications, allowing for optimization of conditions to achieve higher yields.

Biocatalytic Reduction

A significant advancement in the synthesis of this compound involves the use of whole-cell biocatalysts. A study reported the regioselective bioreduction of trans-4-phenylbut-3-en-2-one using W. cibaria N9, achieving excellent yields and enantiomeric purity . This method highlights the potential for environmentally friendly synthesis routes in producing biologically active compounds.

Research Findings

Recent research has explored various aspects of this compound's biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.